exo-2-Bromonorbornane
CAS No.: 2534-77-2
Cat. No.: VC1965830
Molecular Formula: C7H11B
Molecular Weight: 175.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2534-77-2 |
---|---|
Molecular Formula | C7H11B |
Molecular Weight | 175.07 g/mol |
IUPAC Name | (1S,2S,4R)-2-bromobicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 |
Standard InChI Key | QXYOAWHKJRWNID-UHFFFAOYSA-N |
SMILES | C1CC2CC1CC2Br |
Canonical SMILES | C1CC2CC1CC2Br |
Introduction
Chemical Structure and Stereochemistry
exo-2-Bromonorbornane exhibits a complex three-dimensional structure characterized by a bicyclic framework consisting of a bridged arrangement of carbon atoms. The molecular framework features a norbornane (bicyclo[2.2.1]heptane) skeleton with a bromine atom substituted at the 2-position in the exo orientation .
The compound's stereochemistry is particularly noteworthy as it displays a specific spatial arrangement where the bromine substituent is positioned on the opposite side of the bicyclic bridge, designated as the exo position . This stereochemical configuration is critical to understanding the compound's chemical behavior, as it significantly impacts its reactivity patterns in various chemical transformations.
The absolute configuration of exo-2-bromonorbornane has been established as (1S,2S,4R), indicating the specific spatial arrangement of atoms at these stereogenic centers . This stereochemical information is crucial for predicting reaction outcomes and understanding structure-activity relationships in synthetic applications.
Physical and Chemical Properties
exo-2-Bromonorbornane possesses a range of physical and chemical properties that make it valuable for various applications in organic synthesis and chemical research. The following table summarizes its key physicochemical characteristics:
The compound exhibits moderate lipophilicity as indicated by its LogP value of approximately 2.57, suggesting a reasonable balance between hydrophilic and lipophilic properties . This characteristic is important for considering its potential interactions with biological systems and its behavior in various solvent systems during synthetic applications.
In terms of safety and handling considerations, exo-2-bromonorbornane is classified as both flammable (GHS02) and an irritant (GHS07) . The hazard statements associated with this compound include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate precautionary measures (P261, P305+P351+P338) should be implemented when handling this compound in laboratory settings .
Synthesis and Preparation Methods
The synthesis of exo-2-bromonorbornane typically involves several established methodologies that ensure stereochemical control during the bromination process. The primary synthetic approach involves the addition of hydrogen bromide to norbornene, with careful control of reaction conditions to favor the formation of the exo isomer.
The stereoselectivity of this reaction is influenced by various factors, including the steric and electronic effects that govern the approach of the brominating agent to the norbornene double bond. The exo configuration is generally preferred due to the facial selectivity of the bicyclic structure, where the bromine atom approaches from the less hindered face of the molecule.
Alternative synthetic routes may include:
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Stereoselective reduction of 2-bromonorbornene derivatives
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Halogen exchange reactions from other halogenated norbornane intermediates
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Rearrangement reactions of appropriately functionalized bicyclic precursors
The purification of exo-2-bromonorbornane typically involves fractional distillation, taking advantage of its boiling point of 183.8°C at atmospheric pressure . Chromatographic techniques may also be employed to separate the exo isomer from any endo isomer that might form during the synthesis.
Chemical Reactions and Transformations
exo-2-Bromonorbornane participates in a variety of chemical reactions that exploit its unique structural and stereochemical features. The reactivity of this compound is largely governed by the nature of the carbon-bromine bond and the steric environment provided by the bicyclic norbornane framework.
One notable reaction is the borylation of exo-2-bromonorbornane, which proceeds with retention of configuration to yield exo-2-B(OR)₂norbornane . This stereospecific transformation highlights the importance of the compound's stereochemistry in dictating reaction outcomes. The retention of configuration suggests that the reaction proceeds through a mechanism that preserves the spatial arrangement of the substituent.
Dehydrobromination reactions of exo-2-bromonorbornane derivatives have also been studied. For instance, the dehydrobromination of exo-2-bromonorbornane-1-acetic acid, along with the dehydration of 2-hydroxy-norbornane-2-acetic acid derivatives, has been observed to selectively produce 1-(norborn-2-ylidene) acetic acid derivatives rather than norborn-2-ene-1-acetic acid derivatives . This selectivity demonstrates the influence of the compound's structure on elimination reaction pathways.
Additionally, exo-2-bromonorbornane undergoes various nucleophilic substitution reactions, where the bromine atom is displaced by different nucleophiles. The exo configuration generally facilitates these reactions due to the favorable approach trajectory for incoming nucleophiles, as compared to the endo isomer where steric hindrance is more pronounced.
Applications in Organic Synthesis
exo-2-Bromonorbornane serves as a valuable building block in organic synthesis, finding applications in the preparation of various functionalized norbornane derivatives. Its well-defined stereochemistry and reactivity make it particularly useful for stereoselective transformations in complex molecule synthesis.
The compound has been employed as a precursor in the synthesis of biologically active compounds, where the rigid bicyclic framework provides a scaffold for constructing molecules with specific spatial arrangements of functional groups. This structural rigidity can be advantageous in medicinal chemistry applications, where the three-dimensional orientation of pharmacophoric groups is critical for biological activity.
In addition to its direct synthetic applications, exo-2-bromonorbornane has been utilized in mechanistic studies to investigate reaction pathways and stereochemical outcomes. Its well-defined stereochemistry makes it an ideal substrate for probing stereoelectronic effects in various organic transformations.
The compound's potential in materials science applications is also being explored, particularly in the development of polymers with unique structural properties derived from the rigid bicyclic backbone. These materials may exhibit interesting physical and mechanical characteristics due to the incorporation of the norbornane motif.
Research Studies and Findings
Research studies involving exo-2-bromonorbornane have contributed significantly to our understanding of stereochemistry and reaction mechanisms in organic chemistry. One notable investigation involved the resolution of (±)-2-exo-bromonorbornane-1-carboxylic acid through high-performance liquid chromatography (HPLC) separation of diastereoisomeric amides . These amides were obtained from the reaction of the acid with (+)-(R)-phenylglycinol, and the absolute configuration was subsequently established through X-ray crystallographic analysis and correlated with circular dichroism (CD) spectra .
Studies on the retention of stereochemistry in borylation reactions of exo-2-bromonorbornane have provided insights into the mechanistic pathways of these transformations . The observation that borylation proceeds with retention of configuration suggests a mechanism that preserves the stereochemical information of the starting material, which has implications for the design of stereoselective synthetic methodologies.
The physical properties of exo-2-bromonorbornane, including its octanol-water partition coefficient (logP), have been investigated in the context of predicting toxicity and degradability of related compounds . These studies contribute to our understanding of structure-property relationships and have implications for environmental fate assessments of similar bicyclic compounds.
Market research reports indicate growing interest in exo-2-bromonorbornane for various applications, with projections for increased demand in coming years . These reports analyze global and regional markets, producers, consumers, and traders, reflecting the commercial significance of this compound in the chemical industry.
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